molecular formula C10H13NO3S2 B2623579 5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid CAS No. 1561098-48-3

5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid

Cat. No.: B2623579
CAS No.: 1561098-48-3
M. Wt: 259.34
InChI Key: QDGHTGOPTIDAFW-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is a complex organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a thiomorpholine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylthiophen-2-yl)-1-oxo-1lambda4-thiomorpholine-3-carboxylic acid is unique due to its combined structural features of a thiophene ring, a thiomorpholine ring, and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1-oxo-1,4-thiazinane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-6-2-3-9(15-6)7-4-16(14)5-8(11-7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGHTGOPTIDAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CS(=O)CC(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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